molecular formula C9H10N2O2 B8553475 1-Methyl-4-nitro-2,3-dihydro-1H-indole

1-Methyl-4-nitro-2,3-dihydro-1H-indole

Cat. No. B8553475
M. Wt: 178.19 g/mol
InChI Key: QNZGYHCWSXZVOH-UHFFFAOYSA-N
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Patent
US07566786B2

Procedure details

To a stirred solution of 1-methyl-4-nitro-1H-indole (3.8 g, Organic Process Research and Development 2001 5 (6) 604) and borane-tetrahydrofuran complex (1M in tetrahydrofuran, 86.3 ml) at 0° C. under an atmosphere of nitrogen was added, dropwise, trifluoroacetic acid (88 ml). The resulting mixture was allowed to warm to room temperature and stirred at room temperature for 90 min. The mixture was cautiously added to 2M sodium carbonate solution (750 ml) over 20 min and then stirred for 30 min. The mixture was extracted with ethyl acetate (2×300 ml), the combined organic extracts were dried over sodium sulphate and the solvent was removed in vacuo. Purification by column chromatography on silica gel, eluting with hexane : ethyl acetate (9:1) gave the title compound as a red solid (1.97 g).
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
86.3 mL
Type
reactant
Reaction Step One
Quantity
88 mL
Type
reactant
Reaction Step Two
Quantity
750 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]2[C:5](=[C:6]([N+:11]([O-:13])=[O:12])[CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3]1.B.O1CCCC1.FC(F)(F)C(O)=O>C(=O)([O-])[O-].[Na+].[Na+]>[CH3:1][N:2]1[C:10]2[C:5](=[C:6]([N+:11]([O-:13])=[O:12])[CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3]1 |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
3.8 g
Type
reactant
Smiles
CN1C=CC2=C(C=CC=C12)[N+](=O)[O-]
Name
Quantity
86.3 mL
Type
reactant
Smiles
B.O1CCCC1
Step Two
Name
Quantity
88 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Three
Name
Quantity
750 mL
Type
solvent
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 90 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (2×300 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts were dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel
WASH
Type
WASH
Details
eluting with hexane : ethyl acetate (9:1)

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
CN1CCC2=C(C=CC=C12)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.97 g
YIELD: CALCULATEDPERCENTYIELD 51.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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